REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([O:16]CC)=[O:15])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+].O.Cl>CO.O.CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:4][C:3]=2[O:2]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
Crystals then precipitated
|
Type
|
CUSTOM
|
Details
|
were isolated by filtration
|
Name
|
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.1 mmol | |
AMOUNT: MASS | 5.478 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([O:16]CC)=[O:15])=[CH:4][C:3]=2[O:2]1.[OH-].[Na+].O.Cl>CO.O.CO>[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([CH:10]=[CH:11][CH:12]=[CH:13][C:14]([OH:16])=[O:15])=[CH:4][C:3]=2[O:2]1 |f:1.2,6.7|
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted at room temperature for 4.5 hours
|
Duration
|
4.5 h
|
Type
|
CUSTOM
|
Details
|
Crystals then precipitated
|
Type
|
CUSTOM
|
Details
|
were isolated by filtration
|
Name
|
5-(3,4-methylenedioxyphenyl)-2,4-pentadienic acid
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=CC2O1)C=CC=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 25.1 mmol | |
AMOUNT: MASS | 5.478 g | |
YIELD: CALCULATEDPERCENTYIELD | 90.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |